molecular formula C6H8 B13752804 Spirohex-1-ene CAS No. 71153-32-7

Spirohex-1-ene

Katalognummer: B13752804
CAS-Nummer: 71153-32-7
Molekulargewicht: 80.13 g/mol
InChI-Schlüssel: MTADUJBFHBFCHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spirohex-1-ene is a spirocyclic compound with the molecular formula C₆H₈. It is characterized by a unique structure where two rings are connected through a single shared carbon atom. This compound is known for its high ring strain and reduced steric hindrance, making it a valuable subject in various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spirohex-1-ene typically involves the formation of a spirocyclic structure through cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes, which forms the spirocyclic ring system. The reaction conditions often include the use of catalysts such as transition metals to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Specific details on industrial methods are less documented, but they generally follow the principles of large-scale organic synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Spirohex-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce more saturated spirocyclic compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Wissenschaftliche Forschungsanwendungen

Spirohex-1-ene has several scientific research applications, including:

Wirkmechanismus

The mechanism by which Spirohex-1-ene exerts its effects involves its high ring strain and reactivity. The spirocyclic structure allows for rapid and efficient reactions, particularly in cycloaddition and substitution processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its high ring strain and reactivity, which make it particularly valuable in fast and efficient chemical reactions. Its structure allows for diverse applications in various fields, distinguishing it from other spirocyclic compounds .

Eigenschaften

CAS-Nummer

71153-32-7

Molekularformel

C6H8

Molekulargewicht

80.13 g/mol

IUPAC-Name

spiro[2.3]hex-1-ene

InChI

InChI=1S/C6H8/c1-2-6(3-1)4-5-6/h4-5H,1-3H2

InChI-Schlüssel

MTADUJBFHBFCHU-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.